molecular formula CH5N5O2 B099267 N-Nitrocarbazamidine CAS No. 18264-75-0

N-Nitrocarbazamidine

Cat. No. B099267
CAS RN: 18264-75-0
M. Wt: 119.08 g/mol
InChI Key: LWPLPMSGDZDOLW-UHFFFAOYSA-N
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Description

N-Nitrocarbazamidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a derivative of carbazamidine and has a nitro group attached to its structure.

Mechanism of Action

The mechanism of action of N-Nitrocarbazamidine involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. The nitro group in the compound plays a crucial role in this process by forming hydrogen bonds with the amino acid residues in the active site.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Nitrocarbazamidine have been studied extensively. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-Nitrocarbazamidine in lab experiments is its high potency and specificity. It can selectively inhibit the activity of a particular enzyme, making it an ideal tool for studying the role of that enzyme in a biological process. However, one of the limitations of using N-Nitrocarbazamidine is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for research on N-Nitrocarbazamidine. One of the areas of interest is the development of new derivatives of the compound with improved properties, such as increased specificity and reduced toxicity. Another area of research is the identification of new enzymes that can be targeted by N-Nitrocarbazamidine, which can lead to the discovery of new drug targets for the treatment of various diseases.
Conclusion:
In conclusion, N-Nitrocarbazamidine is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method has been optimized over the years, and its mechanism of action and biochemical and physiological effects have been extensively studied. While it has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on N-Nitrocarbazamidine can lead to the discovery of new drugs and drug targets for the treatment of various diseases.

Synthesis Methods

The synthesis of N-Nitrocarbazamidine involves the reaction of carbazamidine with nitric acid in the presence of a catalyst. The reaction takes place under controlled conditions to obtain the desired product with high purity and yield. The synthesis method has been optimized over the years to improve the efficiency and reduce the environmental impact of the process.

Scientific Research Applications

N-Nitrocarbazamidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes, including proteases, kinases, and phosphodiesterases. This property makes it a valuable tool for studying the role of these enzymes in various biological processes.

properties

IUPAC Name

2-amino-1-nitroguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N5O2/c2-1(4-3)5-6(7)8/h3H2,(H3,2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPLPMSGDZDOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN)(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazinecarboximidamide, N-nitro-

CAS RN

18264-75-0
Record name N-Nitrohydrazinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18264-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboximidamide, N-nitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-nitrocarbazamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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